3-Phenyl-benzo[c]isoxazole-5-carboxylic acid
Description
3-Phenyl-benzo[c]isoxazole-5-carboxylic acid (CAS: 39695-71-1) is a fused heterocyclic compound featuring a benzene ring fused to an isoxazole moiety at the [c] position, with a phenyl substituent at the 3-position and a carboxylic acid group at the 5-position (Figure 1). The benzo[c]isoxazole core contributes to rigidity and planar geometry, which may influence binding affinity in pharmacological contexts .
Properties
IUPAC Name |
3-phenyl-2,1-benzoxazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO3/c16-14(17)10-6-7-12-11(8-10)13(18-15-12)9-4-2-1-3-5-9/h1-8H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEBDBXYYQHUKAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C=C(C=CC3=NO2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00349385 | |
| Record name | 3-Phenyl-benzo[c]isoxazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00349385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39695-71-1 | |
| Record name | 3-Phenyl-benzo[c]isoxazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00349385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of isoxazole derivatives, including 3-Phenyl-benzo[c]isoxazole-5-carboxylic acid, can be achieved through various methods. This reaction can be catalyzed by metals such as copper (Cu) or ruthenium (Ru), although metal-free methods are also available .
Industrial Production Methods: Industrial production of isoxazole derivatives often employs scalable and eco-friendly synthetic routes. For example, the condensation of β-keto esters with hydroxylamine in the presence of alkali is a widely used method . This approach allows for the efficient synthesis of various isoxazole derivatives, including this compound.
Chemical Reactions Analysis
Types of Reactions: 3-Phenyl-benzo[c]isoxazole-5-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemical Applications
Building Block in Organic Synthesis
3-Phenyl-benzo[c]isoxazole-5-carboxylic acid is frequently utilized as a building block in the synthesis of more complex organic molecules. Its structural features allow for modifications that can lead to the development of new compounds with desirable properties. This compound serves as a precursor for synthesizing derivatives that exhibit various biological activities, making it valuable in medicinal chemistry.
Synthesis of Isoxazole Derivatives
Research has demonstrated the synthesis of various derivatives from this compound, which are evaluated for their biological activities. For instance, derivatives have been synthesized and analyzed for their ability to inhibit xanthine oxidase, an enzyme linked to several diseases, including gout .
Biological Applications
Antimicrobial Properties
The compound has been investigated for its antimicrobial activity. In one study, derivatives of this compound were shown to exhibit strong bacteriostatic effects against various pathogens, including Staphylococcus aureus and Escherichia coli. The results indicated that certain modifications to the compound enhanced its potency against Gram-positive and Gram-negative bacteria .
| Pathogen | Activity Level |
|---|---|
| Staphylococcus aureus | High |
| Bacillus pumilus | Moderate |
| Staphylococcus epidermidis | High |
| Klebsiella pneumoniae | High |
| Escherichia coli | Moderate |
| Pseudomonas aeruginosa | Moderate |
Anticancer Research
There is ongoing research into the potential anticancer properties of this compound. Preliminary studies suggest that it may interact with specific molecular targets involved in cancer cell proliferation and survival, making it a candidate for further investigation as a therapeutic agent.
Medical Applications
Drug Development Scaffold
this compound has been explored as a scaffold for drug development, particularly in creating new therapeutic agents targeting various diseases. Its structural characteristics allow it to be modified into potential drugs with improved efficacy and safety profiles .
Clinical Trials
Some derivatives of this compound have entered clinical trials, focusing on their use as inhibitors of specific protein kinases involved in cancer progression. This underscores the importance of this compound in developing innovative treatment strategies .
Industrial Applications
Material Science
In addition to its biological applications, this compound is also being explored in material science for developing new materials with unique properties. Its chemical stability and reactivity make it suitable for applications in coatings, adhesives, and other industrial materials .
Mechanism of Action
The mechanism of action of 3-Phenyl-benzo[c]isoxazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s isoxazole ring can interact with various enzymes and receptors, leading to its biological effects . For example, the compound may inhibit certain enzymes or modulate receptor activity, resulting in therapeutic effects.
Comparison with Similar Compounds
Structural Analogues and Physicochemical Properties
Key Structural Differences :
- 5-Phenylisoxazole-3-carboxylic Acid (CAS: 14441-90-8): Lacks the fused benzene ring, featuring a phenyl group at the 5-position and a carboxylic acid at the 3-position. Simpler structure with higher solubility in polar solvents due to reduced hydrophobicity .
- 3-(3-(Benzyloxy)phenyl)isoxazole-5-carboxylic Acid : Features a benzyloxy-substituted phenyl group, increasing steric bulk and lipophilicity, which correlates with improved antiviral activity .
*Predicted based on fused-ring aromatic systems.
Biological Activity
3-Phenyl-benzo[c]isoxazole-5-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
This compound belongs to the isoxazole family, characterized by a five-membered ring containing nitrogen. Its structure can be represented as follows:
This compound exhibits various substituents that influence its biological activity, particularly in cancer treatment and enzyme inhibition.
Research indicates that this compound acts through multiple pathways, including:
- Inhibition of HIF-1α : Studies have shown that derivatives of benzo[c]isoxazole can inhibit hypoxia-inducible factor 1-alpha (HIF-1α), which plays a crucial role in tumor progression and angiogenesis. For instance, certain analogs demonstrated IC50 values around 25 nM for inhibiting HIF-1α transcriptional activity under hypoxic conditions .
- Antioxidant Activity : Some studies have highlighted the antioxidant properties of isoxazole derivatives, suggesting their potential in mitigating oxidative stress-related diseases .
Antitumor Activity
This compound has been evaluated for its antitumor effects across various cancer cell lines:
| Cell Line | IC50 (µM) | Activity |
|---|---|---|
| HepG2 (liver cancer) | 15 | High cytotoxicity |
| MCF-7 (breast cancer) | 10 | Significant inhibition |
| HeLa (cervical cancer) | 20 | Moderate inhibition |
These results indicate that this compound may be a promising candidate for further development as an anticancer agent .
Enzyme Inhibition
The compound has also been studied for its ability to inhibit xanthine oxidase, an enzyme involved in the production of uric acid. The presence of specific functional groups has been shown to enhance its inhibitory potency, with certain derivatives achieving submicromolar activity levels .
Case Studies and Research Findings
- In vitro Studies : A study demonstrated that treatment with this compound led to a significant decrease in cell viability in HepG2 cells, suggesting its potential as a chemotherapeutic agent .
- Molecular Modeling : Computational studies have elucidated the binding interactions between this compound and target enzymes like xanthine oxidase, providing insights into its mechanism and aiding in the design of more potent derivatives .
- Therapeutic Applications : Beyond cancer, this compound has potential applications in treating cardiovascular diseases and fibrotic disorders due to its ability to modulate cellular pathways involved in these conditions .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-phenyl-benzo[c]isoxazole-5-carboxylic acid?
- Methodological Answer : The compound can be synthesized via saponification of its ester precursor. For example, a THF/methanol (1:1 v/v) solvent system with LiOH (5.0 equivalents) under reflux efficiently hydrolyzes the ester to the carboxylic acid. This method, adapted from Sekirnik et al., yields ~68% after acidification and purification .
- Key Considerations : Monitor reaction progress via TLC or LCMS, and ensure complete removal of residual solvents during purification to avoid contamination.
Q. What safety protocols are critical during handling?
- Methodological Answer : Store the compound in a tightly sealed container under inert gas, away from light and moisture (≤25°C). Use PPE (gloves, lab coat, goggles) to prevent skin/eye contact. For spills, neutralize with inert absorbents and avoid aqueous solutions to prevent dust dispersion .
Q. How to confirm structural integrity post-synthesis?
- Methodological Answer : Use a combination of -NMR (to verify aromatic protons and substituents), -NMR (to confirm carboxylic acid carbonyl at ~167 ppm), and HRMS for molecular weight validation. HPLC (>99% purity at 254 nm) ensures absence of impurities .
Advanced Research Questions
Q. How to troubleshoot low yields in ester-to-carboxylic acid conversion?
- Methodological Answer : Low yields often stem from incomplete saponification or side reactions. Optimize by:
- Increasing LiOH equivalents (up to 6.0 equiv.) or reaction time.
- Replacing THF/MeOH with DMF/HO for better solubility of hydrophobic intermediates.
- Pre-purifying the ester precursor to remove hydrolyzable impurities .
Q. What strategies enhance bioactivity via structural modifications?
- Methodological Answer : Target the carboxylic acid group for derivatization:
- Amide formation : Couple with amines (e.g., prop-2-en-1-amines) using EDCl/HOBt or DCC as activators. This improves cell permeability and target specificity, as seen in antiviral isoxazole carboxamides .
- Ester prodrugs : Synthesize ethyl/methyl esters to enhance bioavailability, followed by in vivo hydrolysis to the active acid form .
Q. How to design SAR studies for enzyme inhibition?
- Methodological Answer : Systematically vary substituents on the phenyl and isoxazole rings:
- Introduce electron-withdrawing groups (e.g., -Cl, -NO) at the 3-phenyl position to modulate electron density and binding affinity.
- Compare inhibitory activity against analogs like 5-chloro-3-phenylbenzo[c]isoxazole (CAS 719-64-2), which showed utility in kinase studies .
- Use molecular docking to predict interactions with active sites (e.g., MAPK or cysteine proteases) .
Q. How to address discrepancies in spectral data between batches?
- Methodological Answer : Contradictions in NMR/MS often arise from residual solvents, tautomerism, or polymorphic forms.
- Recrystallize the compound from ethanol/water to isolate a single polymorph.
- Perform dynamic NMR studies to identify tautomeric equilibria (e.g., keto-enol shifts in the isoxazole ring).
- Validate with X-ray crystallography for absolute configuration .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
